(2E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone is an organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring fused to a phenyl group through a propenone linkage
Vorbereitungsmethoden
The synthesis of 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone typically involves the condensation of benzofuran-2-carbaldehyde with 2-hydroxyacetophenone in the presence of a base. The reaction is usually carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization from a suitable solvent such as dimethylformamide .
Analyse Chemischer Reaktionen
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the propenone moiety to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in the study of enzyme inhibition and receptor binding.
Medicine: Preliminary studies suggest that it may possess anticancer, antimicrobial, and anti-inflammatory properties, making it a candidate for drug development.
Wirkmechanismus
The mechanism by which 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone exerts its effects is not fully understood. it is believed to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .
Vergleich Mit ähnlichen Verbindungen
1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone can be compared with other benzofuran derivatives such as:
- 3-(1-Benzofuran-2-yl)benzaldehyde
- 2-(4-Methoxyphenyl)-1-benzopyran-4-one
- 7-Methoxy-2-(2-methoxyphenyl)-1-benzopyran-4-one
These compounds share structural similarities but differ in their functional groups and substitution patterns. The unique combination of the benzofuran ring and the propenone linkage in 1-Benzofuran-2-yl-3-(2-hydroxy-phenyl)-propenone contributes to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C17H12O3 |
---|---|
Molekulargewicht |
264.27 g/mol |
IUPAC-Name |
(E)-3-(1-benzofuran-2-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H12O3/c18-15-7-3-2-6-14(15)16(19)10-9-13-11-12-5-1-4-8-17(12)20-13/h1-11,18H/b10-9+ |
InChI-Schlüssel |
UAXZOPMIDQFURM-MDZDMXLPSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(O2)/C=C/C(=O)C3=CC=CC=C3O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(O2)C=CC(=O)C3=CC=CC=C3O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.